2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: The pyrazole ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the methylpropanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for deprotection of the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-carboxypropanoic acid.
Reduction: Formation of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanol.
Substitution: Formation of 2-[3-(1H-pyrazol-1-yl)-2-methylpropanoic acid.
Scientific Research Applications
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be removed to reveal an active amine group, which can then participate in various biochemical pathways. The pyrazole ring may also interact with specific binding sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-ethylpropanoic acid
- **2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-phenylpropanoic acid
- **2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-butylpropanoic acid
Uniqueness
2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and protection during synthesis, while the pyrazole ring offers potential for various interactions in biological systems .
Properties
IUPAC Name |
2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-9(15)8-6-7-14(13-8)12(4,5)10(16)17/h6-7H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRNINKFYNLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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